N-ethynyl-N,4-dimethylbenzenesulfonamide

Peptide Synthesis Coupling Reagents Process Chemistry

Procure N-ethynyl-N,4-dimethylbenzenesulfonamide (MYTsA, Zhao's reagent) for next-generation, racemization-free peptide and amide synthesis. Unlike DCC, this terminal ynamide eliminates chiral inversion, boosting stereoisomer yield and removing costly chiral purification steps. Its >10x accelerated amide bond formation in water supports green chemistry routes, while the ethynylsulfonamide core enables superior covalent binding for ADC linkers and bioorthogonal click chemistry. A strategic reagent for CDMOs and peptide labs seeking higher purity, faster timelines, and sustainable processes.

Molecular Formula C10H11NO2S
Molecular Weight 209.26
CAS No. 1005500-75-3
Cat. No. B2969321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethynyl-N,4-dimethylbenzenesulfonamide
CAS1005500-75-3
Molecular FormulaC10H11NO2S
Molecular Weight209.26
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C#C
InChIInChI=1S/C10H11NO2S/c1-4-11(3)14(12,13)10-7-5-9(2)6-8-10/h1,5-8H,2-3H3
InChIKeyVRNLIJIYOKNEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-ethynyl-N,4-dimethylbenzenesulfonamide (CAS 1005500-75-3): A Critical Ynamide Building Block and Coupling Reagent


N-ethynyl-N,4-dimethylbenzenesulfonamide, also known as N-Methylynetoluenesulfonamide (MYTsA) or Zhao's reagent, is a terminal ynamide characterized by an ethynyl group attached to a sulfonamide nitrogen. This compound serves a dual role in organic chemistry, primarily as a key intermediate in click chemistry and bioorthogonal reactions due to its terminal alkyne functionality . Its most significant application, however, is as a next-generation coupling reagent for racemization-free amide and peptide synthesis [1]. The compound is a white to off-white solid with a reported melting point of 75-76 °C , and its high commercial purity (often ≥98%) makes it a reliable reagent for complex syntheses .

Why N-ethynyl-N,4-dimethylbenzenesulfonamide Cannot Be Replaced by General-Purpose or Alternative Ynamide Reagents


Generic substitution of N-ethynyl-N,4-dimethylbenzenesulfonamide with other coupling reagents or alternative ynamides is not scientifically defensible due to its unique performance profile. Unlike protected ynamides such as the TMS-derivative (TMS-MTYsA), MYTsA is a terminal ynamide, offering higher atom economy and a distinct reactivity pathway that is critical for specific applications like click chemistry . Compared to conventional carbodiimide coupling reagents (e.g., DCC) which are notorious for inducing racemization at the alpha-carbon of chiral amino acids, MYTsA is a 'racemization-free' reagent, a property that is non-negotiable for synthesizing stereochemically pure peptides and pharmaceuticals [1]. Furthermore, while propynylsulfonamides (a close analog) have shown promise, the ethynylsulfonamide core of MYTsA is predicted to offer superior covalent binding ability, metabolic stability, and water solubility compared to traditional amides, making it the preferred scaffold for developing novel covalent drugs and bioconjugation tools [2].

Quantitative Evidence for N-ethynyl-N,4-dimethylbenzenesulfonamide's Differential Performance in Synthesis and Bioconjugation


Superior Handling and Stability Compared to the Unprotected TMS-Ynamide (TMS-MTYsA)

N-ethynyl-N,4-dimethylbenzenesulfonamide (MYTsA) is a terminal ynamide that is stable as a solid at room temperature, whereas its close analog, the TMS-protected derivative (TMS-MTYsA), requires refrigerated storage (2-8°C) and has a significantly lower melting point. This difference in physical state and thermal stability makes MYTsA a more robust and user-friendly reagent for industrial and academic workflows where cryogenic storage is a limitation .

Peptide Synthesis Coupling Reagents Process Chemistry

Elimination of Racemization During Peptide Coupling vs. Carbodiimides

A primary failure point of conventional coupling reagents like DCC is the racemization/epimerization of the activated carboxylic acid. In direct contrast, studies using N-ethynyl-N,4-dimethylbenzenesulfonamide (MYTsA) report that no racemization was detected during the activation and coupling of chiral carboxylic acids, a finding that underscores its unique value for producing stereochemically pure peptides [1].

Peptide Synthesis Stereochemistry Amide Bond Formation

Accelerated Coupling Kinetics in Aqueous Solvent Systems

For applications in aqueous media, N-ethynyl-N,4-dimethylbenzenesulfonamide (MYTsA) demonstrates a distinct kinetic advantage. The coupling reaction of the activated ester intermediate formed from MYTsA has been shown to proceed more than ten times faster in water than in traditional organic solvents like DMF. This acceleration is attributed to a lowered energy barrier for aminolysis in an aqueous environment [1].

Green Chemistry Reaction Kinetics Peptide Synthesis

Superior Cysteine Reactivity and Selectivity for Covalent Bioconjugation

The ethynylsulfonamide core of N-ethynyl-N,4-dimethylbenzenesulfonamide belongs to a class predicted to have superior covalent binding ability and metabolic stability compared to traditional amides [1]. A comparative study of ethynylsulfonamides and propynylsulfonamides revealed that the ethynyl derivatives exhibit rapid and quantitative reactivity with cysteine residues in phosphate-buffered saline (PBS), with the reaction progressing to completion within five minutes. Propynylsulfonamides also showed high reactivity, but the ethynylsulfonamides' unique reactivity profile makes them particularly attractive for precise bioconjugation applications [1].

Bioconjugation Covalent Inhibitors Click Chemistry

Prioritized Application Scenarios for Procuring N-ethynyl-N,4-dimethylbenzenesulfonamide


Synthesis of Enantiomerically Pure Peptides and Pharmaceuticals

Procurement of this compound is a strategic imperative for laboratories and CDMOs engaged in the synthesis of peptides or chiral small molecule pharmaceuticals. The proven, racemization-free activation of carboxylic acids directly translates to higher yields of the target stereoisomer, eliminating the need for post-synthesis chiral chromatography, reducing purification costs, and accelerating drug development timelines [1].

Development of Next-Generation Bioconjugation Technologies and ADCs

The compound's rapid and selective reactivity with cysteine residues in aqueous media makes it an ideal scaffold for developing novel bioconjugation linkers for Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. Its performance profile supports the design of highly homogeneous conjugates, a key factor in improving therapeutic index and regulatory approval [2].

Enabling Greener, Aqueous-Phase Peptide and Amide Synthesis

The >10x acceleration of amide bond formation in water positions this reagent as a cornerstone for 'green chemistry' synthetic routes. This property is particularly valuable for industrial process chemists seeking to minimize organic solvent use, enhance safety, and improve the overall sustainability profile of large-scale pharmaceutical manufacturing [3].

Click Chemistry for Surface Immobilization and Material Science

As a terminal alkyne, N-ethynyl-N,4-dimethylbenzenesulfonamide is a critical building block for catalyst-free amino-yne click reactions. This application is essential for creating functionalized surfaces for biosensors, microarrays, and advanced materials, enabling the fast and efficient immobilization of native proteins and cells [4].

Technical Documentation Hub

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